5-Pyridin-3-ylpentanoic acid;hydrochloride
Overview
Description
5-Pyridin-3-ylpentanoic acid;hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a pentanoic acid chain attached to the third position of the pyridine ring, and it is often found in its hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-ylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is commercially available.
Chain Extension: The pyridine ring undergoes a Friedel-Crafts acylation reaction with a suitable acyl chloride to introduce the pentanoic acid chain at the third position.
Hydrochloride Formation: The resulting 5-Pyridin-3-ylpentanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of 5-Pyridin-3-ylpentanoic acid;hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentanoic acid chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products:
Oxidation: Formation of 5-Pyridin-3-ylpentanoic acid derivatives with oxidized side chains.
Reduction: Formation of 5-Pyridin-3-ylpentanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Biomolecular Studies: Utilized in studies involving pyridine-containing biomolecules.
Medicine:
Pharmaceuticals: Potential precursor for drug development, especially in designing molecules with pyridine cores.
Industry:
Catalysts: Employed in the development of catalysts for chemical reactions.
Materials Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Pyridin-3-ylpentanoic acid;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting molecular recognition and binding.
Comparison with Similar Compounds
Pyridine: The simplest member of the pyridine family.
Pyridoxine (Vitamin B6): A biologically active pyridine derivative.
Nicotinic Acid: Another pyridine derivative with biological significance.
Uniqueness: 5-Pyridin-3-ylpentanoic acid;hydrochloride is unique due to its specific structure, which combines the properties of pyridine with a pentanoic acid chain
Properties
IUPAC Name |
5-pyridin-3-ylpentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-10(13)6-2-1-4-9-5-3-7-11-8-9;/h3,5,7-8H,1-2,4,6H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJFBMDPUPJXHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512610 | |
Record name | 5-(Pyridin-3-yl)pentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78774-93-3 | |
Record name | 5-(Pyridin-3-yl)pentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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